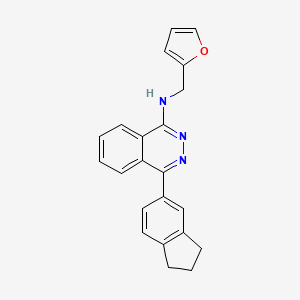

4-(2,3-dihydro-1H-inden-5-yl)-N-(furan-2-ylmethyl)phthalazin-1-amine

Description

4-(2,3-Dihydro-1H-inden-5-yl)-N-(furan-2-ylmethyl)phthalazin-1-amine is a nitrogen-containing heterocyclic compound featuring a phthalazine core substituted with a 2,3-dihydro-1H-inden-5-yl group at the 4-position and a furan-2-ylmethylamine moiety at the N-1 position. Phthalazine derivatives are widely studied for their antitumor properties due to their ability to interact with biological targets such as kinases and DNA repair enzymes .

This compound is structurally analogous to Vatalanib (N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine), a known anticancer agent targeting vascular endothelial growth factor receptors (VEGFR) . However, the replacement of the chlorophenyl and pyridinyl groups with dihydroindenyl and furanmethyl suggests tailored modifications to optimize pharmacokinetics or target specificity.

Propriétés

IUPAC Name |

4-(2,3-dihydro-1H-inden-5-yl)-N-(furan-2-ylmethyl)phthalazin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O/c1-2-9-20-19(8-1)21(17-11-10-15-5-3-6-16(15)13-17)24-25-22(20)23-14-18-7-4-12-26-18/h1-2,4,7-13H,3,5-6,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIXPIGUCRAGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3=NN=C(C4=CC=CC=C43)NCC5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)-N-(furan-2-ylmethyl)phthalazin-1-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Phthalazine Core: Starting from phthalic anhydride, the phthalazine core can be synthesized through a series of condensation reactions.

Indane Substitution: The indane moiety can be introduced via Friedel-Crafts alkylation or acylation reactions.

Furan-2-ylmethyl Substitution: The furan ring can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indane and furan moieties.

Reduction: Reduction reactions could be used to modify the phthalazine core or the substituents.

Substitution: Various substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it shows activity against certain biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or advanced composites.

Mécanisme D'action

The mechanism of action for this compound would depend on its specific application. For example, if it is used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and pharmacological implications between the target compound and analogues:

*IC₅₀ values are approximate and context-dependent.

Key Observations:

Core Modifications : The phthalazine core in the target compound and Vatalanib is critical for kinase inhibition, whereas biphenyl (GSK1521498) and propanamide () backbones favor receptor-binding (e.g., opioid or CNS targets).

The furanmethyl substituent may introduce steric hindrance compared to pyridinylmethyl (Vatalanib), altering target selectivity.

Potency and Selectivity: While Vatalanib exhibits nanomolar potency against VEGFR, the target compound’s activity remains uncharacterized.

Activité Biologique

The compound 4-(2,3-dihydro-1H-inden-5-yl)-N-(furan-2-ylmethyl)phthalazin-1-amine is a phthalazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 4-(2,3-dihydro-1H-inden-5-yl)-N-(furan-2-ylmethyl)phthalazin-1-amine can be represented as follows:

This structure features a phthalazine core substituted with a furan ring and an indene moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that phthalazine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(2,3-dihydro-1H-inden-5-yl)-N-(furan-2-ylmethyl)phthalazin-1-amine have shown efficacy against various cancer cell lines.

A notable study demonstrated that certain phthalazine derivatives could induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Antimicrobial Activity

Phthalazine derivatives have also been evaluated for their antimicrobial properties. In vitro studies revealed that these compounds possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism is thought to involve the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.

Case Study: Cytotoxicity Evaluation

A detailed evaluation of cytotoxicity was conducted using human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound exhibited a dose-dependent decrease in cell viability:

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 10 | 85 | 82 |

| 25 | 70 | 68 |

| 50 | 45 | 40 |

| 100 | 20 | 15 |

The IC50 values were determined to be approximately 30 µM for HeLa cells and 35 µM for MCF-7 cells, indicating a moderate level of cytotoxicity compared to standard chemotherapeutic agents.

Mechanistic Insights

Mechanistic studies utilizing flow cytometry revealed that treatment with the compound led to G1 phase arrest in the cell cycle. This was associated with increased expression of p21 and decreased levels of cyclin D1, suggesting that the compound may inhibit cell proliferation through cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.